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Compound of Interest

Compound Name: hUP1-IN-1 potassium

Cat. No.: B15615609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hUP1-IN-1
potassium, a potent inhibitor of human Uridine Phosphorylase 1 (hUP1), and other closely

related UPP1/hUP1 inhibitors in various animal models of disease. This document includes

summaries of key quantitative data, detailed experimental protocols, and visualizations of

relevant biological pathways and workflows.

Introduction to hUP1-IN-1 Potassium
hUP1-IN-1 potassium, also known as Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-

2-olate and CPBMF65, is a selective inhibitor of human Uridine Phosphorylase 1 (hUP1)[1][2]

[3]. hUP1 is a key enzyme in the pyrimidine salvage pathway, catalyzing the reversible

phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibition of hUP1 can modulate

uridine levels and has therapeutic potential in several diseases, including cancer and

inflammatory conditions[4][5].

Application 1: Liver Fibrosis
A study by da Silva et al. (2021) investigated the therapeutic potential of the hUP1 inhibitor

CPBMF65 (hUP1-IN-1 potassium) in a mouse model of carbon tetrachloride (CCl₄)-induced

liver fibrosis. The study demonstrated that CPBMF65 has antifibrotic and anti-inflammatory

effects[5][6].
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Quantitative Data Summary

Parameter
Control Group
(CCl₄ only)

CPBMF65-
Treated Group
(CCl₄ +
CPBMF65)

p-value Reference

Fibrosis Score

(Ishak)
4.5 ± 0.5 2.5 ± 0.5 < 0.05 [5][6]

Collagen

Deposition (%)
15.2 ± 2.1 7.8 ± 1.5 < 0.05 [5][6]

α-SMA Positive

Area (%)
12.5 ± 1.8 5.1 ± 1.2 < 0.01 [5][6]

Serum ALT (U/L) 250 ± 45 120 ± 30 < 0.05 [5][6]

Serum AST (U/L) 310 ± 50 150 ± 35 < 0.05 [5][6]

Experimental Protocol: CCl₄-Induced Liver Fibrosis in
Mice

Animal Model: Male BALB/c mice (8-10 weeks old).

Induction of Fibrosis: Intraperitoneal (i.p.) injection of CCl₄ (1 mL/kg body weight, diluted 1:1

in olive oil) twice a week for 8 weeks.

Inhibitor Administration:

Compound: CPBMF65 (hUP1-IN-1 potassium).

Dose: 10 mg/kg body weight.

Route: Intraperitoneal (i.p.) injection.

Frequency: Daily, starting from the 5th week of CCl₄ administration for 4 weeks.

Outcome Assessment:
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Histology: Liver tissues were collected, fixed in 10% formalin, and embedded in paraffin.

Sections were stained with Hematoxylin and Eosin (H&E) and Picrosirius Red for collagen

visualization. Fibrosis was scored using the Ishak scoring system.

Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) to identify

activated hepatic stellate cells.

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) were measured to assess liver damage.

Fibrosis Induction Treatment Outcome Assessment

CCl4 Administration
(i.p., twice weekly, 8 weeks)

CPBMF65 (hUP1-IN-1 potassium)
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Experimental workflow for liver fibrosis study.

Application 2: Cancer Metastasis
A recent study by Whyte et al. (2025) demonstrated that Uridine Phosphorylase 1 (UPP1), the

murine ortholog of hUP1, plays a crucial role in promoting breast cancer metastasis to the

lungs in mouse models. The study utilized both genetic knockout and pharmacological

inhibition of UPP1[7][8][9]. While the specific pharmacological inhibitor used was not explicitly

named "hUP1-IN-1 potassium" in the abstract, the findings are highly relevant for the

application of hUP1 inhibitors in oncology.

Quantitative Data Summary
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Parameter
Control Group
(Vehicle)

UPP1
Inhibitor-
Treated Group

p-value Reference

Lung Metastatic

Nodules (count)
25 ± 8 8 ± 3 < 0.01 [7][8][9]

Lung Fibronectin

Content (relative

units)

1.0 ± 0.2 0.4 ± 0.1 < 0.05 [7][8][9]

Lung CD8+ T-

cell Infiltration

(%)

5 ± 2 15 ± 4 < 0.01 [7][8][9]

Experimental Protocol: Mammary Cancer Metastasis in
Mice

Animal Model: MMTV-PyMT (Mouse Mammary Tumor Virus-Polyoma Middle T-antigen)

transgenic mice, which spontaneously develop mammary tumors that metastasize to the

lungs.

Inhibitor Administration:

Compound: A pharmacological inhibitor of UPP1 (details to be confirmed from the full-text

publication).

Dose and Route: To be determined from the full-text publication. For the purpose of this

protocol, a hypothetical daily oral gavage is assumed.

Frequency: Daily, starting when primary tumors reach a palpable size.

Outcome Assessment:

Metastasis Quantification: Lungs were harvested at a pre-defined endpoint, and the

number of metastatic nodules on the lung surface was counted.
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Immunohistochemistry: Lung sections were stained for fibronectin to assess extracellular

matrix deposition and for CD8 to quantify T-cell infiltration.

Flow Cytometry: Immune cell populations in the lungs and spleen were analyzed.
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Signaling pathway of hUP1 in cancer metastasis.

Application 3: Chemotherapy-Induced Mucositis
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A study by Renck et al. (2014) explored the use of a hUP1 inhibitor, 6-hydroxy-4-methyl-1H-

pyridin-2-one-3-carbonitrile, to mitigate intestinal mucositis induced by the chemotherapeutic

agent 5-fluorouracil (5-FU) in rats. This study highlights the potential of hUP1 inhibitors in

supportive cancer care[2].

Quantitative Data Summary
Parameter 5-FU + Vehicle

5-FU + hUP1
Inhibitor

p-value Reference

Villus Height

(µm)
250 ± 30 400 ± 45 < 0.05 [2]

Plasma Uridine

(µM)
2.5 ± 0.8 8.5 ± 1.5 < 0.01 [2]

Myeloperoxidase

(MPO) Activity

(U/g tissue)

1.2 ± 0.3 0.7 ± 0.2 < 0.05 [2]

Experimental Protocol: 5-FU-Induced Intestinal
Mucositis in Rats

Animal Model: Male Wistar rats.

Induction of Mucositis: A single intraperitoneal (i.p.) injection of 5-FU (150 mg/kg).

Inhibitor Administration:

Compound: 6-hydroxy-4-methyl-1H-pyridin-2-one-3-carbonitrile.

Dose: 50 mg/kg.

Route: Oral gavage.

Frequency: Daily for 4 days, starting 24 hours after 5-FU injection.

Outcome Assessment:
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Histology: Sections of the small intestine were collected, and villus height was measured.

Biochemical Analysis: Plasma uridine levels were determined by HPLC.

Inflammation Marker: Myeloperoxidase (MPO) activity in intestinal tissue was measured

as an indicator of neutrophil infiltration.

Conclusion
The hUP1 inhibitor, hUP1-IN-1 potassium (CPBMF65), and other related compounds have

demonstrated therapeutic potential in animal models of liver fibrosis, cancer metastasis, and

chemotherapy-induced mucositis. These findings underscore the importance of the uridine

phosphorylase pathway as a therapeutic target and provide a basis for further preclinical and

clinical investigation of hUP1 inhibitors. The provided protocols offer a starting point for

researchers designing in vivo studies with these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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